molecular formula C32H33N5O9 B606059 BGC-638 CAS No. 416852-27-2

BGC-638

Cat. No.: B606059
CAS No.: 416852-27-2
M. Wt: 631.6 g/mol
InChI Key: DJBPYPCKXOFYII-USZFVNFHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BGC-638 involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with 1-(2-chloroethyl)-2,2-dimethyl-3-hydroxypropane to form a hemiacetal, which is then reduced to this compound. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis process would likely involve scaling up the laboratory procedures, optimizing reaction conditions, and ensuring the purity and consistency of the final product through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions: BGC-638 undergoes various chemical reactions, including substitution and reduction reactions. These reactions are essential for its synthesis and modification to enhance its efficacy and selectivity .

Common Reagents and Conditions: Common reagents used in the synthesis of this compound include 4-hydroxy-3-methoxybenzaldehyde and 1-(2-chloroethyl)-2,2-dimethyl-3-hydroxypropane. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.

Major Products Formed: The major product formed from the synthesis of this compound is the thymidylate synthase inhibitor itself. This compound is then used in various scientific research applications due to its selective targeting of α-folate receptor-overexpressing tumors .

Comparison with Similar Compounds

BGC-638 is similar to other thymidylate synthase inhibitors, such as BGC-945 . Both compounds are designed to target α-folate receptor-overexpressing tumors, but this compound has shown higher potency in certain tumor cell lines . Other similar compounds include plevitrexed, which also inhibits thymidylate synthase but has a broader range of activity and can affect normal tissues . The unique selectivity of this compound for α-folate receptor-overexpressing tumors makes it a promising candidate for targeted cancer therapy .

Conclusion

This compound is a thymidylate synthase inhibitor with significant potential in targeted cancer therapy. Its selective targeting of α-folate receptor-overexpressing tumors, combined with its potent inhibitory effects on thymidylate synthase, makes it a valuable compound for scientific research and therapeutic development. Further studies and industrial production methods will help to fully realize its potential in clinical applications.

Properties

CAS No.

416852-27-2

Molecular Formula

C32H33N5O9

Molecular Weight

631.6 g/mol

IUPAC Name

(2R)-2-[[(4S)-4-carboxy-4-[[4-[[(6S)-2-methyl-4-oxo-3,6,7,8-tetrahydrocyclopenta[g]quinazolin-6-yl]-prop-2-ynylamino]benzoyl]amino]butanoyl]amino]pentanedioic acid

InChI

InChI=1S/C32H33N5O9/c1-3-14-37(26-11-6-19-15-25-22(16-21(19)26)30(42)34-17(2)33-25)20-7-4-18(5-8-20)29(41)36-24(32(45)46)9-12-27(38)35-23(31(43)44)10-13-28(39)40/h1,4-5,7-8,15-16,23-24,26H,6,9-14H2,2H3,(H,35,38)(H,36,41)(H,39,40)(H,43,44)(H,45,46)(H,33,34,42)/t23-,24+,26+/m1/s1

InChI Key

DJBPYPCKXOFYII-USZFVNFHSA-N

SMILES

O=C(O)[C@H](NC(CC[C@@H](C(O)=O)NC(C1=CC=C(N([C@H]2CCC3=C2C=C4C(NC(C)=NC4=C3)=O)CC#C)C=C1)=O)=O)CCC(O)=O

Isomeric SMILES

CC1=NC2=C(C=C3[C@H](CCC3=C2)N(CC#C)C4=CC=C(C=C4)C(=O)N[C@@H](CCC(=O)N[C@H](CCC(=O)O)C(=O)O)C(=O)O)C(=O)N1

Canonical SMILES

CC1=NC2=C(C=C3C(CCC3=C2)N(CC#C)C4=CC=C(C=C4)C(=O)NC(CCC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O)C(=O)N1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BGC638;  BGC 638;  BGC-638;  CB-300638;  CB 300638;  CB300638.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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